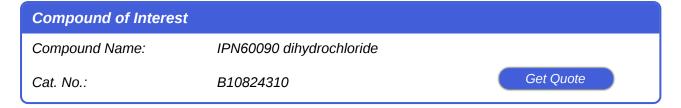


# A Comparative Guide to the Pharmacokinetic Profiles of IPN60090 and CB-839

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of two clinical-stage glutaminase-1 (GLS-1) inhibitors: IPN60090 and CB-839 (Telaglenastat). Both compounds are under investigation for the treatment of various cancers and target the metabolic enzyme glutaminase, which is crucial for the proliferation of many tumor cells. Understanding their distinct pharmacokinetic properties is essential for designing effective clinical trials and therapeutic strategies.

### **Executive Summary**

IPN60090 and CB-839 are both orally bioavailable small molecule inhibitors of GLS-1. Preclinical and clinical data indicate that IPN60090 exhibits excellent oral exposure and a longer half-life in humans compared to CB-839. This guide presents a comprehensive analysis of their PK parameters, the experimental methodologies used to obtain this data, and the underlying signaling pathway they target.

### **Comparative Pharmacokinetic Data**

The following tables summarize the available quantitative pharmacokinetic data for IPN60090 and CB-839 from preclinical and clinical studies.

#### **Preclinical Pharmacokinetics**

Table 1: Preclinical Pharmacokinetic Parameters of IPN60090 and CB-839



Parameter	IPN60090	CB-839
Species	Mouse	Rat
Dose (mg/kg)	10 (PO)	3 (PO)
Cmax (µM)	1.8	3.3
AUClast (μM*h)	7.9	24
T½ (h)	2.2	5.8
CL (mL/min/kg)	21	2.1
Vdss (L/kg)	1.7	0.4
Oral Bioavailability (%)	44	100
N/A: Data not publicly available in the searched resources.		

IPN60090 data sourced from[1]. CB-839 data sourced from[2].

#### **Clinical Pharmacokinetics**

Table 2: Human Pharmacokinetic Parameters of IPN60090 and CB-839



Parameter	IPN60090 (IACS-6274)	CB-839 (Telaglenastat)
Study Phase	Phase I	Phase I
Dose	180 mg BID	800 mg BID
Cmax	45.8 ± 18.6 μM	1496 ng/mL
AUC	382.48 ± 159.27 hμM (AUC0- 12h)	7430 ng/mLhr
T½ (h)	~12	4.2 (range 2.1-7.1)
Tmax (h)	N/A	4.0
Oral Clearance	N/A	93.6 L/hr/m²
BID: Twice daily. N/A: Data not publicly available in the searched resources.		

IPN60090 data sourced from a first-in-human Phase I trial.[1] CB-839 data sourced from a Phase 1b trial in combination with radiation and temozolomide.[3]

# **Experimental Protocols**Preclinical Pharmacokinetic Studies

General Protocol for Oral Administration and Blood Sampling in Mice:

A common methodology for assessing the pharmacokinetics of orally administered compounds in mice involves the following steps:

- Animal Models: Studies typically utilize specific strains of mice (e.g., NSG female mice for xenograft models).[1]
- Drug Formulation and Administration: The test compound is formulated in a suitable vehicle, such as 0.5% aqueous methylcellulose.[1] A single dose is administered orally via gavage.
- Blood Sampling: Blood samples are collected at various time points post-administration.
   Common methods include retro-orbital sinus bleeding or tail vein sampling. For terminal



collections, cardiac puncture may be used.

- Plasma Preparation: Collected blood is processed to separate plasma, which is then stored, typically at -80°C, until analysis.
- Bioanalysis: The concentration of the drug in plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key PK parameters like Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using non-compartmental analysis.

#### **Human Pharmacokinetic Studies**

General Protocol for Phase I Clinical Trials:

In first-in-human studies, the pharmacokinetic profile is assessed to determine the safety, tolerability, and recommended Phase II dose.

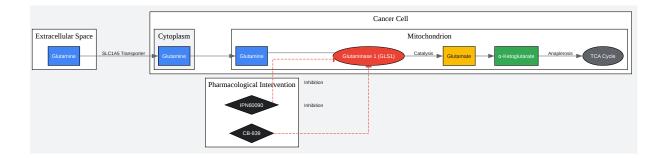
- Patient Population: Patients with advanced solid tumors are typically enrolled.[4][5]
- Dose Escalation: The drug is administered orally at escalating doses in different cohorts of patients to determine the maximum tolerated dose (MTD).
- Pharmacokinetic Sampling: Blood samples are collected at pre-defined time points before and after drug administration on specific days of the treatment cycle (e.g., Day 1 and Day 15).[6]
- Bioanalysis: Plasma concentrations of the drug are measured using a validated bioanalytical method like HPLC/MS/MS.[6]
- Pharmacodynamic Assessments: In addition to PK, pharmacodynamic (PD) markers are
  often assessed in blood and/or tumor biopsies to confirm target engagement. For GLS-1
  inhibitors, this can include measuring changes in glutamine and glutamate levels.[6]

## **Signaling Pathway and Mechanism of Action**



Both IPN60090 and CB-839 are inhibitors of glutaminase-1 (GLS-1), a key enzyme in cancer cell metabolism. Many cancer cells are highly dependent on glutamine as a source of carbon and nitrogen for energy production and the synthesis of macromolecules. GLS-1 catalyzes the conversion of glutamine to glutamate, which is a critical step in this process. By inhibiting GLS-1, these drugs aim to starve cancer cells of essential nutrients, leading to cell growth arrest and apoptosis.[7]

## **Glutaminase-1 Signaling Pathway**

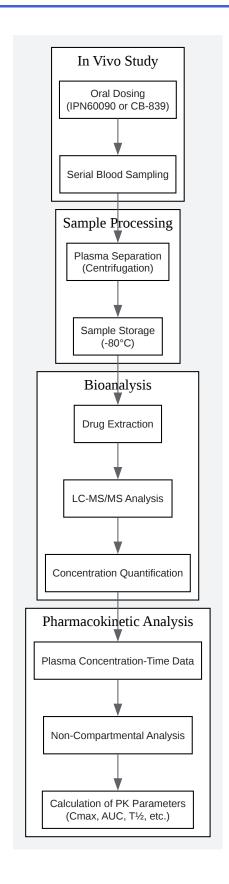


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Caption: Glutaminase-1 (GLS1) metabolic pathway and points of inhibition.

## Experimental Workflow for Pharmacokinetic Analysis





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Caption: General workflow for a preclinical pharmacokinetic study.



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